![molecular formula C10H18N2O2 B12847270 tert-Butyl (4-aminobicyclo[1.1.1]pentan-2-yl)carbamate](/img/structure/B12847270.png)
tert-Butyl (4-aminobicyclo[1.1.1]pentan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (4-aminobicyclo[1.1.1]pentan-2-yl)carbamate is a versatile organic compound known for its unique bicyclic structure. This compound is often used as a building block in organic synthesis due to its stability and reactivity. The bicyclo[1.1.1]pentane core provides a rigid framework, making it an interesting subject for various chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-aminobicyclo[1.1.1]pentan-2-yl)carbamate typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through a followed by a series of functional group transformations.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Carbamate Formation: The final step involves the reaction of the amino group with tert-butyl chloroformate under basic conditions to form the carbamate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to maintain consistent reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (4-aminobicyclo[1.1.1]pentan-2-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (4-aminobicyclo[1.1.1]pentan-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of tert-Butyl (4-aminobicyclo[1.1.1]pentan-2-yl)carbamate involves its interaction with various molecular targets. The rigid bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. The carbamate group can form hydrogen bonds and other interactions, enhancing its binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Similar structure but with the amino group at a different position.
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)methylcarbamate: Contains an additional methyl group.
Uniqueness
tert-Butyl (4-aminobicyclo[1.1.1]pentan-2-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its rigid structure and functional groups make it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H18N2O2 |
|---|---|
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
tert-butyl N-(4-amino-2-bicyclo[1.1.1]pentanyl)carbamate |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-8-5-4-6(8)7(5)11/h5-8H,4,11H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
KXTXQJIAYFFPMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1C2CC1C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


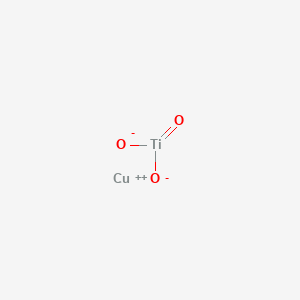
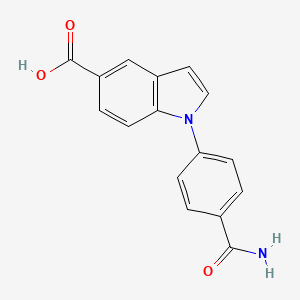
![(2R,3R)-rel-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B12847206.png)

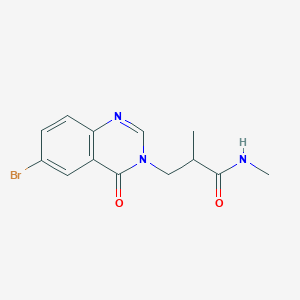

![5-[2-(2-fluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12847235.png)
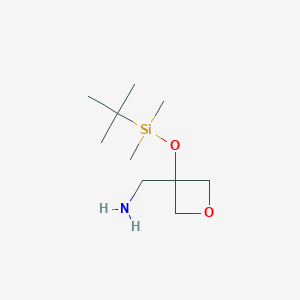

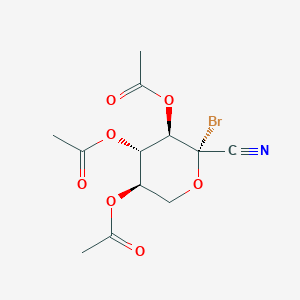
![Ethyl 6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B12847266.png)
![1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12847269.png)

![4-Chloro-2-phenylbenzo[d]oxazole](/img/structure/B12847277.png)
